molecular formula C14H18N4OS B12921565 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine CAS No. 284681-56-7

2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine

Cat. No.: B12921565
CAS No.: 284681-56-7
M. Wt: 290.39 g/mol
InChI Key: OGTPUDOCWYFNIW-UHFFFAOYSA-N
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Description

2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a complex organic compound that features a pyrimidine ring substituted with an amino group, a phenylsulfanyl group, and a sec-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenylsulfanyl group and the sec-butoxy group. The amino group is usually introduced through nucleophilic substitution reactions.

    Pyrimidine Core Formation: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic aromatic substitution reaction using thiophenol and a suitable leaving group on the pyrimidine ring.

    Introduction of Sec-butoxy Group: The sec-butoxy group can be introduced through an alkylation reaction using sec-butyl bromide and a base.

    Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the phenylsulfanyl group.

    Amino Derivatives: Formed from the reduction of nitro groups or substitution reactions involving the amino group.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound may have potential as a drug candidate or a lead compound for the development of new therapeutics. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfanyl group could interact with hydrophobic pockets, while the amino group could form hydrogen bonds with the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-phenylsulfanyl)-4-methyl-pyrimidine: Similar structure but with a methyl group instead of a sec-butoxy group.

    2-(3-Amino-phenylsulfanyl)-6-methoxy-pyrimidine: Similar structure but with a methoxy group instead of a sec-butoxy group.

    2-(3-Amino-phenylsulfanyl)-4-ethyl-pyrimidine: Similar structure but with an ethyl group instead of a sec-butoxy group.

Uniqueness

The presence of the sec-butoxy group in 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

CAS No.

284681-56-7

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

2-(3-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine

InChI

InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-5-10(15)7-11/h4-9H,3,15H2,1-2H3,(H2,16,17,18)

InChI Key

OGTPUDOCWYFNIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC(=C2)N

Origin of Product

United States

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